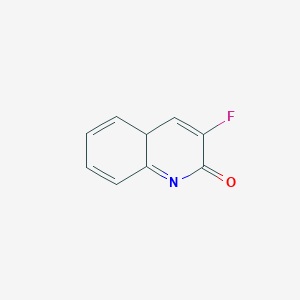

2(1H)-Quinolinone, 3-fluoro-

Description

3-Fluoro-2(1H)-quinolinone is a fluorinated derivative of the 2(1H)-quinolinone scaffold, characterized by a fluorine atom at the 3-position of the quinoline ring. The compound’s molecular formula is C₉H₆FNO, with a molecular weight of 163.15 g/mol. Fluorination at this position introduces electronic and steric effects that influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

3-fluoro-4aH-quinolin-2-one |

InChI |

InChI=1S/C9H6FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-6H |

InChI Key |

WDMXZKSZVBLDQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C=C(C(=O)N=C2C=C1)F |

Origin of Product |

United States |

Preparation Methods

Hofmann Degradation and Diazonium Salt Formation

A patented method for synthesizing 3-fluoroquinolines involves Hofmann degradation followed by diazonium salt formation. The process begins with a compound of general formula IV , which undergoes Hofmann degradation using bromine and sodium hydroxide in the presence of pyridine at 60°C. This step yields an intermediate (III ), which is subsequently converted into a diazonium salt (II ) using sodium nitrite and fluoroboric acid at 15–20°C. Heating the diazonium salt in an inert organic solvent (e.g., tetrahydrofuran or dichloromethane) at 35–120°C produces the final 3-fluoroquinoline derivative.

Key advantages of this method include scalability and compatibility with diverse substituents (alkyl, cycloalkyl, aryl). For instance, introducing electron-withdrawing groups on the benzene ring enhances reaction efficiency, with yields exceeding 70% under optimized conditions. However, the use of hazardous reagents like bromine necessitates stringent safety protocols.

Condensation with 2,3-Dichloropyrazine

6,7-Disubstituted-4-hydroxyquinolin-2-ones (1a–f ) react with 2,3-dichloropyrazine (2 ) in dimethylformamide (DMF) under reflux with triethylamine catalysis to form pyrazino-fused quinoline derivatives (3a–f ). Although this method primarily targets bis-heterocyclic compounds, the reaction mechanism provides insights into constructing the quinoline core. The nucleophilic substitution at the chlorine sites of pyrazine facilitates cyclization, with the fluorine atom introduced via precursor functionalization.

Reaction monitoring by thin-layer chromatography (TLC) confirmed completion within 20–25 hours. Recrystallization from ethanol or dichloromethane yielded pure products, though yields were moderate (50–65%) due to competing side reactions.

Lithium Anilide-Mediated Synthesis from Anilines

A novel route from anilines involves condensation with methyl 2-fluoro-3-methoxy-2-propenoate to form N-(fluoro-3-methoxyacryloyl)anilines, which cyclize to 3-fluoro-2-quinolones. For instance, lithium anilides derived from substituted anilines react with the acrylate ester at −78°C, followed by acid-mediated cyclization. This method offers precise control over regiochemistry, with fluorine incorporation achieved at the initial acryloylation step.

Yields range from 55% to 70%, depending on the substituent’s electronic properties. Electron-rich anilines exhibit higher reactivity, while steric hindrance from ortho-substituents reduces efficiency.

Copper-Catalyzed Trifluoromethylation

Although primarily used for synthesizing trifluoromethylated indole-quinoxaline hybrids, copper-catalyzed reactions with CF$$3$$SO$$2$$Na demonstrate the potential for late-stage fluorination. Using CuF$$2$$ as a catalyst, indoles and quinoxalin-2(1H)-ones undergo three-component coupling to introduce CF$$3$$ groups. Adapting this strategy for 3-fluoro-2(1H)-quinolinone synthesis would require fluorinated indole precursors, enabling modular construction of the quinoline scaffold.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Transition Metal-Catalyzed Coupling Reactions

3-Fluoro-2(1H)-quinolinone participates in palladium- and copper-catalyzed reactions to form complex heterocycles:

Pd-Catalyzed C–H Activation and Cyclization

-

Reaction : Pd(OAc)₂-mediated coupling with aryl iodides yields 4-aryl-2-quinolones.

-

Conditions : Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), K₂CO₃ (2 equiv), Cu(OAc)₂ (oxidant), toluene, 100°C, 24 h.

-

Example : Reaction with methyl cinnamate derivatives produces 4-aryl-3-fluoro-2-quinolones in 45–68% yields .

| Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Fluoro-2-quinolone + aryl iodide | 4-Aryl-3-fluoro-2-quinolone | Pd(OAc)₂ | 45–68 |

Chan–Lam N-Arylation

-

Reaction : Copper-catalyzed N-arylation with phenylboronic acids.

-

Conditions : Cu(OAc)₂ (10 mol%), pyridine (2 equiv), DMF, 80°C, 24 h.

-

Outcome : N-aryl-3-fluoro-2-quinolones form in 50–85% yields. Electron-donating groups on boronic acids enhance reactivity .

Radical-Mediated Functionalization

Radical pathways enable trifluoromethylation and alkylation at the C3 position:

Trifluoromethylation

-

Reaction : [PhI(OAc)₂] generates CF₃ radicals from CF₃SO₂Na.

-

Conditions : Ru(bpy)₃Cl₂ (photocatalyst), CH₃CN, blue LEDs, rt.

-

Mechanism : CF₃ radicals add to the C3 position, followed by oxidation to yield 3-trifluoromethyl-2-quinolones .

| Radical Source | Catalyst | Yield (%) |

|---|---|---|

| CF₃SO₂Na | Ru(bpy)₃Cl₂ | 60–78 |

Alkylation via Decarboxylation

-

Reaction : AgNO₃/K₂S₂O₄-mediated radical alkylation with cinnamic acids.

-

Conditions : AgNO₃ (20 mol%), K₂S₂O₄ (4 equiv), DCE, 80°C.

-

Outcome : 3-Acyl-4-aryl-2-quinolones form via acyl radical intermediates .

Electrophilic Substitution

The electron-deficient quinolinone core facilitates electrophilic substitutions:

Halogenation

-

Chlorination : NCS (N-chlorosuccinimide) in DMF selectively chlorinates the C6 position (65% yield) .

-

Bromination : Br₂/FeBr₃ in CH₂Cl₂ yields 6-bromo-3-fluoro-2-quinolone (58% yield) .

Nitration

-

Conditions : HNO₃/H₂SO₄ (1:3), 0°C → rt.

-

Outcome : Nitration occurs at C5 and C7 positions, with regioselectivity influenced by the fluorine substituent .

Nucleophilic Aromatic Substitution (SNAr)

Fluorine at C3 activates the ring for nucleophilic displacement:

Methoxylation

-

Reaction : NaOMe in DMSO displaces fluorine at C3.

-

Conditions : 120°C, 12 h, yielding 3-methoxy-2-quinolone (72%) .

| Nucleophile | Product | Yield (%) |

|---|---|---|

| NaOMe | 3-Methoxy-2-quinolone | 72 |

Biological Activity-Driven Modifications

Derivatives of 3-fluoro-2-quinolone exhibit therapeutic potential, guiding synthetic efforts:

VEGFR-2 Inhibition

-

Modification : Introduction of 6-chloro substituent enhances inhibitory activity (IC₅₀ = 2226 nM vs. VEGFR-2) .

-

Structure-Activity : Larger lipophilic groups (e.g., Cl) improve binding affinity compared to fluorine .

Antimicrobial Agents

-

Triazine Conjugation : Reaction with 1,3,5-triazines yields derivatives with MIC values of 8–32 µg/mL against S. aureus and E. coli .

Key Mechanistic Insights

-

Radical Pathways : Fluorine’s electronegativity stabilizes transition states in radical reactions, enhancing regioselectivity .

-

Catalyst Role : Pd and Cu catalysts lower activation barriers for C–N and C–C bond formation .

-

Steric Effects : Ortho-substituted aryl groups hinder reactivity in coupling reactions .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

2(1H)-Quinolinone derivatives have been extensively studied for their pharmacological properties. The presence of the fluoro group enhances the compound's biological activity, making it a valuable candidate for drug development.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2(1H)-quinolinone exhibit notable antimicrobial properties. For instance, a series of novel quinolinone derivatives were synthesized and screened for their antibacterial and antifungal activities against various pathogens. These compounds showed significant effectiveness against both gram-positive and gram-negative bacteria, as well as fungi, indicating their potential use in treating infectious diseases .

Anticancer Properties

The anticancer potential of 2(1H)-quinolinone derivatives has also been explored. Compounds based on this scaffold have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain derivatives have shown promising results in inhibiting specific cancer cell lines, suggesting their role as lead compounds in cancer therapy .

Synthetic Routes

Several synthetic pathways have been reported for the preparation of 2(1H)-quinolinone derivatives:

- Condensation Reactions : Utilizing starting materials such as anilines and α-keto acids to form the quinolinone core.

- Cyclization Methods : Employing cyclization reactions that introduce the fluoro group at specific positions to optimize biological activity.

- Functional Group Modifications : Modifying existing quinolinone frameworks to enhance solubility and bioavailability .

Antimicrobial Study

In a recent study, a series of quinolinone derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with a 3-fluoro substitution exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. The minimum inhibitory concentrations (MIC) were significantly lower for these derivatives, highlighting the importance of fluorination in improving efficacy .

Anticancer Activity Assessment

Another study focused on the anticancer effects of a specific quinolinone derivative against various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range. Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway, making it a promising candidate for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-Fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases, resulting in the modulation of cell signaling pathways involved in disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-fluoro-2(1H)-quinolinone with structurally related quinolinone derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Position and Type

Physicochemical Properties

- Lipophilicity: Methyl or benzyl groups (e.g., 6-fluoro-4-methyl-1-(phenylmethyl)-2(1H)-quinolinone) increase logP values, enhancing membrane permeability but reducing aqueous solubility .

- Acid-Base Behavior: The pKa of 3-fluoro-2(1H)-quinolinone is predicted to be ~0.37, suggesting weak acidity, while hydroxylated analogs (e.g., 4-hydroxy derivatives) have lower pKa values (~8–10) due to deprotonation of the hydroxyl group .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-fluoro-2(1H)-quinolinone, and how do reaction conditions influence yield and purity?

- Methodological Answer :

-

Direct Fluorination : Electrophilic fluorination using Selectfluor or N-fluoropyridinium salts under acidic conditions (e.g., H₂SO₄) can introduce fluorine at position 3. Reaction temperatures (0–60°C) and stoichiometry (1.2–2.0 eq. fluorinating agent) critically affect regioselectivity .

-

Cyclization Strategies : Gold-catalyzed cyclization of trifluoromethylated propargyl-amines offers a high-yield route (70–85%) under mild conditions (room temperature, CH₂Cl₂ solvent) .

-

Halogen Exchange : Nucleophilic displacement of 3-bromo-2(1H)-quinolinone with KF in polar aprotic solvents (DMF, DMSO) at 120–150°C yields the fluoro derivative. Microwave-assisted methods reduce reaction time (30–60 min) .

- Data Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor/H₂SO₄ | 65–78 | >95% | |

| Gold-Catalyzed Cyclization | AuCl₃/CH₂Cl₂ | 82 | 98% | |

| Halogen Exchange | KF/DMF (microwave) | 70 | 92% |

Q. What analytical techniques are most reliable for characterizing 3-fluoro-2(1H)-quinolinone and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination (δ ≈ -110 to -120 ppm for aromatic fluorine). ¹H/¹³C NMR resolves substitution patterns (e.g., coupling constants for ortho/meta protons) .

- Mass Spectrometry : High-resolution MS (HRMS) using ESI or EI ionization confirms molecular weight (C₉H₆FNO, theoretical 163.04 g/mol). NIST and EPA/NIH spectral libraries provide reference fragmentation patterns .

- X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding interactions in crystalline derivatives (e.g., 3-fluoro vs. 4-fluoro isomers) .

Q. How does the fluorine substituent at position 3 influence the reactivity of 2(1H)-quinolinone in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : Fluorine’s electron-withdrawing effect deactivates the ring, directing subsequent substitutions (e.g., nitration, bromination) to positions 5 or 8. Use HNO₃/H₂SO₄ at 0°C for controlled nitration .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 4 requires Pd(PPh₃)₄ and arylboronic acids (toluene, 80°C). Fluorine’s ortho-directing effect enhances regioselectivity .

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the quinolinone ring but may retain the fluorine substituent. Monitor by TLC to avoid over-reduction .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in polyhalogenated quinolinones to prioritize position 3?

- Methodological Answer :

- Directed Metalation : Use lithium hexamethyldisilazide (LiHMDS) at -78°C in THF to deprotonate position 3, followed by quenching with NFSI. Competing sites (e.g., position 4) are blocked with trimethylsilyl groups .

- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict fluorine’s thermodynamic preference for position 3. Compare activation energies for competing pathways .

Q. What strategies are effective for resolving contradictions in reported spectral data for 3-fluoro-2(1H)-quinolinone derivatives?

- Methodological Answer :

- Cross-Validation : Compare ¹H/¹⁹F NMR chemical shifts across multiple sources (e.g., NIST, EPA, and peer-reviewed journals). Discrepancies >0.5 ppm may indicate impurities or isomerization .

- Isolation of Byproducts : Use preparative HPLC to isolate minor components (e.g., 6-fluoro isomers) and acquire pure spectra. Confirm structures via NOESY or COSY .

Q. How can mechanistic studies elucidate the role of fluorine in modulating the biological activity of 3-fluoro-2(1H)-quinolinone?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with fluorine at positions 4, 6, or 7 and compare IC₅₀ values in enzyme assays (e.g., kinase inhibition). Fluorine’s electronegativity enhances binding to polar active sites .

- Metabolic Stability : Radiolabeled (¹⁸F) derivatives track in vivo stability via PET imaging. Fluorine’s resistance to oxidative metabolism improves half-life .

Q. What advanced methods enable functionalization of 3-fluoro-2(1H)-quinolinone at sterically hindered positions?

- Methodological Answer :

- Directed C-H Activation : Use Pd(OAc)₂ with pivalic acid as a catalyst to arylate position 8. Microwave heating (120°C, 30 min) enhances reaction efficiency .

- Photoredox Catalysis : Visible-light-mediated alkylation with α-keto acids (e.g., Ru(bpy)₃Cl₂ catalyst) achieves C-5 functionalization without ring reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.